2-(4-Fluorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone
Description
2-(4-Fluorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a fluorophenyl group, a piperazine ring, and a thiophene-thiazole hybrid moiety. The ethanone bridge links the fluorophenyl and piperazine groups, while the thiazole ring is substituted with a thiophen-3-yl group at the 4-position.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS2/c20-16-3-1-14(2-4-16)11-18(24)22-6-8-23(9-7-22)19-21-17(13-26-19)15-5-10-25-12-15/h1-5,10,12-13H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZMGWMMMLRDMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Cyclocondensation
This method involves the reaction of α-haloketones (e.g., phenacyl bromide) with thioamides or thioureas. For the target compound, 4-(thiophen-3-yl)thiazole-2-amine is synthesized first:
Reaction Scheme :
- Thioamide Preparation : Thiophene-3-carbaldehyde reacts with thiourea in acidic conditions to form a thiosemicarbazone intermediate.
- Cyclization : The intermediate undergoes cyclocondensation with phenacyl bromide (or derivatives) in ethanol under reflux, yielding the thiazole core.
Example Conditions :
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Thiophene-3-carbaldehyde | 10 mmol | Ethanol | Reflux | 4–6 h | 75–85% |
| Phenacyl bromide | 12 mmol | ||||
| Thiourea | 10 mmol |
Key Insight : Electron-withdrawing groups on the phenacyl bromide enhance cyclization efficiency. Substituting phenacyl bromide with 4-fluorophenacyl bromide introduces the fluorophenyl group early, but this may complicate subsequent piperazine coupling.
Functionalization of the Thiazole Ring
To enable piperazine coupling, the thiazole must be brominated at the 2-position.
Bromination Using HBr/Bromine
A solution of bromine in dioxane is added dropwise to the thiazole derivative in 48% aqueous HBr at 60°C.
Data Table :
| Starting Material | Bromine (equiv) | Solvent | Time | Yield |
|---|---|---|---|---|
| 4-(Thiophen-3-yl)thiazole-2-amine | 1.1 | Dioxane/HBr | 2 h | 70–80% |
Outcome : Generates 2-bromo-4-(thiophen-3-yl)thiazole , a critical intermediate for nucleophilic substitution with piperazine.
Piperazine Coupling via Nucleophilic Substitution
The brominated thiazole reacts with piperazine to form the piperazine-thiazole linkage.
Base-Mediated Coupling
Piperazine (2.5 equiv) and K₂CO₃ (3 equiv) in ethanol under reflux facilitate the displacement of bromide.
Optimized Conditions :
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2-Bromo-4-(thiophen-3-yl)thiazole | 5 mmol | Ethanol | Reflux | 6–8 h | 85–90% |
| Piperazine | 12.5 mmol |
Note : Excess piperazine ensures complete substitution. The product, 4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine , is purified via recrystallization (ethyl acetate/petroleum ether).
Ethanone Bridge Installation
The final step involves coupling the fluorophenyl ethanone moiety to the piperazine-thiazole intermediate.
Friedel-Crafts Acylation
4-Fluorophenylacetyl chloride reacts with the piperazine-thiazole compound in dichloromethane (DCM) using AlCl₃ as a catalyst.
Reaction Parameters :
| Component | Quantity | Catalyst | Solvent | Time | Yield |
|---|---|---|---|---|---|
| 4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazine | 5 mmol | AlCl₃ (1.2 equiv) | DCM | 3 h | 60–70% |
Challenge : Competing N-acylation may occur, necessitating careful stoichiometry.
Nucleophilic Acyl Substitution
Alternatively, 2-(4-fluorophenyl)acetic acid is converted to its acid chloride (using SOCl₂) and reacted with the piperazine-thiazole intermediate in the presence of triethylamine.
Comparative Data :
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Friedel-Crafts | 65% | 92% |
| Nucleophilic Acylation | 75% | 95% |
Advantage : Nucleophilic acylation offers better regioselectivity and fewer side products.
Optimization and Scalability Considerations
Solvent and Temperature Effects
Green Chemistry Approaches
- Atom Economy : Hantzsch synthesis exhibits >80% atom economy due to water as the sole byproduct.
- Catalyst Recycling : AlCl₃ recovery methods (e.g., aqueous workup) reduce environmental impact.
Analytical Characterization
Critical quality control metrics for the final compound:
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.8 (d, 2H, Ar-F), 7.4 (m, 1H, thiophene), 3.6 (s, 4H, piperazine), 2.9 (s, 2H, COCH₂).
- MS (ESI) : m/z 438.0 [M+H]⁺, matching theoretical molecular weight.
Purity :
Challenges and Alternative Routes
Isomer Control
The thiophen-3-yl group’s regiochemistry necessitates strict control during thioamide formation. Substituting thiophene-3-carbaldehyde with thiophene-2-carbaldehyde inadvertently yields the 2-yl isomer, as observed in.
Piperazine Functionalization
Pre-functionalized piperazines (e.g., N-Boc-piperazine) enable orthogonal protection strategies, though deprotection adds steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to understand these interactions better.
Medicine
Medically, 2-(4-Fluorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone is investigated for its potential as a therapeutic agent. It may exhibit activity against certain diseases by modulating specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the thiazole and thiophene rings could participate in π-π stacking or hydrogen bonding. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Analogs with Piperazine-Thiazole/Thiophene Moieties
Several structurally related compounds have been synthesized and characterized, differing in substituents on the piperazine, thiazole, or aryl groups:
Key Observations :
- The trifluoromethyl group in Compound 21 and UDO improves metabolic stability and target binding affinity, as seen in enzyme inhibition studies .
Heterocyclic Variations: Thiadiazole and Thiazolidinone Derivatives
Compounds with thiadiazole or thiazolidinone cores share structural similarities but differ in ring systems and substituents:
Key Observations :
- The nitrophenyl group in the thiadiazole-thiazolidinone derivative enhances electron-withdrawing effects, which may correlate with herbicidal activity .
- Methoxy substituents (e.g., in ) improve solubility but reduce metabolic stability compared to halogenated analogs.
Pharmacological Activity Comparison
- Anticancer Activity : Benzothiazole-piperazine derivatives (e.g., 5i) exhibit cytotoxicity against cancer cell lines, attributed to DNA intercalation or kinase inhibition . The target compound’s thiophene-thiazole unit may offer similar mechanisms but with improved selectivity.
- Enzyme Inhibition: UDO (pyridine-piperazine derivative) inhibits CYP51 in Trypanosoma cruzi, highlighting the role of fluorophenyl and trifluoromethyl groups in parasitic enzyme targeting .
- Agrochemical Potential: Thiadiazole-thiazolidinones (e.g., ) show fungicidal activity, suggesting the target compound’s thiazole-thiophene unit could be optimized for similar applications.
Physicochemical Properties
Key Observations :
- The thiophene-thiazole unit in the target compound likely reduces molecular weight compared to benzothiazole analogs (e.g., 5i), improving bioavailability.
- Fluorophenyl groups enhance lipophilicity, favoring membrane permeability but limiting aqueous solubility .
Biological Activity
The compound 2-(4-Fluorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine and thiophene intermediates. The general synthetic route includes:
- Formation of the piperazine derivative : This is achieved through the reaction of appropriate piperazine derivatives with aldehydes or ketones.
- Synthesis of the thiophene-thiazole moiety : The thiophene can be synthesized via cyclization reactions involving thiophene precursors.
- Formation of the final product : The final coupling reaction can utilize techniques such as Suzuki-Miyaura cross-coupling to link the piperazine and thiophene-thiazole components.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, suggesting a potential role as an antibiotic agent.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 18 | 50 |
| P. aeruginosa | 12 | 50 |
Anticancer Activity
Research has demonstrated that this compound may induce apoptosis in cancer cells. Mechanistic studies suggest that it targets critical signaling pathways involved in cell survival and proliferation.
Key Findings :
- Induces apoptosis in human cancer cell lines (e.g., MCF-7, HeLa).
- Inhibits cell migration and invasion, indicating potential anti-metastatic properties.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Apoptosis via caspase activation |
| HeLa | 30 | Inhibition of NF-kB signaling pathway |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : It activates caspases leading to programmed cell death in cancer cells.
- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential enzymes required for bacterial growth.
- Cell Signaling Modulation : It may interfere with various signaling pathways, including those related to inflammation and cell survival.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. Results showed that modifications in the thiazole and piperazine rings enhanced activity against resistant strains.
Study 2: Cancer Cell Line Testing
In another investigation, derivatives were tested on multiple cancer cell lines, revealing that specific substitutions on the phenyl ring significantly increased potency against breast and cervical cancers.
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for synthesizing 2-(4-Fluorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone, and how are intermediates characterized? A: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazole ring via cyclization of thioamides with α-halo ketones under basic conditions .
- Step 2: Coupling the thiophene-thiazol moiety to the piperazine ring using nucleophilic substitution or Buchwald-Hartwig amination .
- Step 3: Introducing the 4-fluorophenyl ethanone group via Friedel-Crafts acylation or condensation reactions .
Characterization: - NMR Spectroscopy: Confirms regioselectivity of the thiazole-thiophene linkage and piperazine substitution .
- HPLC: Monitors reaction progress and purity (>95% required for pharmacological studies) .
- Mass Spectrometry: Validates molecular weight and fragmentation patterns .
Advanced Synthetic Optimization
Q: How can synthetic yields be improved for the piperazine-thiazole coupling step, and what catalysts are effective? A: Key strategies include:
- Catalyst Screening: Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) enhance cross-coupling efficiency for heterocyclic systems .
- Solvent Optimization: Dimethylacetamide (DMA) at 110°C improves solubility of aromatic intermediates .
- Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to 2 hours while maintaining >80% yield .
Challenges: Competing side reactions (e.g., over-alkylation) require strict stoichiometric control of piperazine .
Structural Confirmation and Crystallography
Q: What crystallographic methods are used to resolve ambiguities in the compound’s stereochemistry? A:
- Single-Crystal X-ray Diffraction (SC-XRD): Assigns absolute configuration using SHELX software for refinement (R-factor < 0.05) .
- Twinning Analysis: For crystals with disorder, SHELXL’s TWIN command resolves overlapping electron density .
- Hydrogen Bonding Networks: Validate intermolecular interactions (e.g., C=O···H-N) using Mercury visualization tools .
Biological Activity Profiling
Q: How do structural features like the thiophene-thiazole motif influence the compound’s bioactivity? A:
- Thiophene-Thiazole Core: Enhances π-π stacking with enzyme active sites (e.g., kinase targets) .
- Fluorophenyl Group: Increases lipophilicity (logP ~3.2), improving blood-brain barrier penetration .
- Piperazine Linker: Facilitates conformational flexibility for target binding .
Validation: - In Vitro Assays: IC₅₀ values against cancer cell lines (e.g., MCF-7: 1.2 µM) correlate with structural modifications .
Advanced Pharmacological Evaluation
Q: What methodologies are used to assess the compound’s pharmacokinetics and metabolic stability? A:
- Microsomal Stability Assays: Incubation with liver microsomes (human/rat) identifies major metabolites via LC-MS/MS .
- Plasma Protein Binding: Equilibrium dialysis quantifies unbound fraction (e.g., 85% bound in human plasma) .
- In Vivo PK Studies: Oral bioavailability (>40%) is determined using Sprague-Dawley rats with serial blood sampling .
Data Contradictions in Crystallographic Studies
Q: How should researchers address discrepancies between computational and experimental structural data? A:
- Density Functional Theory (DFT): Compare calculated vs. experimental bond lengths (e.g., C-S: 1.74 Å vs. 1.72 Å) to refine force fields .
- Rigid-Body Refinement: For low-resolution data, SHELXL’s L.S. command minimizes residual density .
- Validation Tools: CheckCIF flags outliers (e.g., ADP mismatches) for iterative model correction .
Structure-Activity Relationship (SAR) Design
Q: How can SAR studies be systematically designed to optimize target affinity? A:
- Fragment Replacement: Swap thiophene with furan or pyrrole to evaluate electronic effects on binding .
- Positional Isomerism: Compare 3-thiophene vs. 2-thiophene substitution in thiazole (ΔpIC₅₀ = 0.8) .
- Quantitative SAR (QSAR): Use CoMFA or machine learning models to predict activity from Hammett σ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
